Cas no 2877651-99-3 (4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine)
![4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine structure](https://ja.kuujia.com/scimg/cas/2877651-99-3x500.png)
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine 化学的及び物理的性質
名前と識別子
-
- AKOS040873568
- 4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
- 2877651-99-3
- F6790-1506
- 4-[2-[4-(3-Chloro-2-pyridinyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl]morpholine
-
- インチ: 1S/C18H23ClN6O/c1-14-13-16(23-9-11-26-12-10-23)22-18(21-14)25-7-5-24(6-8-25)17-15(19)3-2-4-20-17/h2-4,13H,5-12H2,1H3
- InChIKey: JJWTYGDVOSDEIL-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=C(C)N=C(N3CCN(C4=NC=CC=C4Cl)CC3)N=2)CCOCC1
計算された属性
- せいみつぶんしりょう: 374.1621871g/mol
- どういたいしつりょう: 374.1621871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.300±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 606.5±65.0 °C(Predicted)
- 酸性度係数(pKa): 11.35±0.50(Predicted)
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6790-1506-1mg |
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine |
2877651-99-3 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6790-1506-3mg |
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine |
2877651-99-3 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6790-1506-2mg |
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine |
2877651-99-3 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6790-1506-15mg |
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine |
2877651-99-3 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6790-1506-20μmol |
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine |
2877651-99-3 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6790-1506-10mg |
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine |
2877651-99-3 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6790-1506-75mg |
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine |
2877651-99-3 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6790-1506-5μmol |
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine |
2877651-99-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6790-1506-5mg |
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine |
2877651-99-3 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6790-1506-100mg |
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine |
2877651-99-3 | 100mg |
$372.0 | 2023-09-07 |
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholineに関する追加情報
4-{2-[4-(3-Chloropyridin-2-Yl)Piperazin-1-Yl]-6-Methylpyrimidin-4-Yl}Morpholine: A Comprehensive Overview
The compound 4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS No. 2877651-99-3) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
The molecular structure of 4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yllmorpholine is characterized by a pyrimidine ring system, which serves as a central scaffold. The pyrimidine ring is substituted with a piperazine group at the 2-position and a methyl group at the 6-position. The piperazine moiety, in turn, is connected to a 3-chloropyridine group, which introduces additional electronic and steric effects. The morpholine ring attached to the pyrimidine system further enhances the compound's versatility and bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various biological targets. For instance, studies using molecular docking techniques have revealed potential interactions with kinase enzymes, suggesting its role in anti-cancer therapies. The presence of the chloropyridine group contributes to the compound's ability to modulate enzyme activity, making it a promising candidate for drug development.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield high-purity products. This approach not only simplifies the synthetic pathway but also aligns with green chemistry principles by minimizing waste generation.
Preclinical studies have demonstrated that CAS No. 2877651-99-3 exhibits potent anti-inflammatory and anti-proliferative activities in vitro. Its ability to inhibit key signaling pathways involved in chronic inflammatory diseases has positioned it as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its selectivity towards specific targets reduces the likelihood of off-target effects, enhancing its safety profile.
The pharmacokinetic properties of this compound have also been extensively studied. Research indicates that it possesses favorable absorption characteristics and moderate plasma protein binding, which are critical for achieving therapeutic concentrations in vivo. Its half-life and clearance rates suggest that it could be administered in a once-daily regimen, improving patient compliance.
Despite its promising attributes, further research is required to fully elucidate its mechanism of action and long-term safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to advance this compound into clinical trials. If successful, 4-{2-[4-(3-chloropyridin-2-yll)piperazin-l-yll]-6-methylpyrimidin-l-yllmorpholine could represent a novel class of therapeutics with broad clinical applications.
2877651-99-3 (4-{2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine) 関連製品
- 1219904-43-4(3-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-1-(thiophen-2-yl)methylurea)
- 1379262-12-0(Ethyl 5-Amino-6-fluoronicotinate)
- 1805216-03-8(3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine)
- 1094210-96-4(PRLX-93936 HCL)
- 1361520-29-7(6-Chloro-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile)
- 1806850-77-0(3-Cyano-4-(difluoromethyl)-2-nitropyridine-5-sulfonamide)
- 477890-41-8(6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine)
- 2229176-76-3(methyl 3-(3-fluoropyridin-2-yl)-3-hydroxypropanoate)
- 2384655-77-8(Benzenesulfonyl chloride, 3-bromo-4-chloro-5-nitro- )
- 1019024-50-0(3-(4-ethoxyphenyl)-3-oxopropanal)




